DNA-PK-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

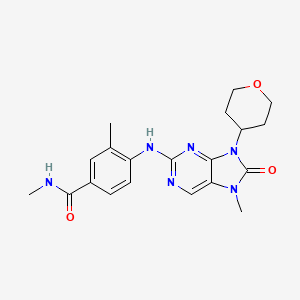

C20H24N6O3 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N,3-dimethyl-4-[[7-methyl-9-(oxan-4-yl)-8-oxopurin-2-yl]amino]benzamide |

InChI |

InChI=1S/C20H24N6O3/c1-12-10-13(18(27)21-2)4-5-15(12)23-19-22-11-16-17(24-19)26(20(28)25(16)3)14-6-8-29-9-7-14/h4-5,10-11,14H,6-9H2,1-3H3,(H,21,27)(H,22,23,24) |

InChI Key |

BCSHVPZTSJQGJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

DNA-PK-IN-4: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically for DNA-PK-IN-4 is limited, with primary information derived from patent literature. This guide describes its core mechanism of action based on its classification as a potent DNA-dependent protein kinase (DNA-PK) inhibitor. The specific pathways, experimental data, and protocols are detailed based on well-characterized DNA-PK inhibitors that share the same therapeutic target, such as NU7441, M3814, and AZD7648.

Executive Summary

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. As a key component of the Non-Homologous End Joining (NHEJ) pathway, DNA-PK facilitates the repair of these breaks. In many cancers, this pathway is highly active, allowing tumor cells to survive the DNA damage caused by radiotherapy and certain chemotherapies.

This compound is an imidazolinone derivative compound and a potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By blocking the kinase activity of DNA-PKcs, this compound prevents the repair of DSBs. This leads to the accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis. Its primary mechanism of action makes it a promising candidate for use as a sensitizer in combination with DNA-damaging cancer therapies.

Core Mechanism of Action: Inhibition of the NHEJ Pathway

The canonical Non-Homologous End Joining (NHEJ) pathway is the primary repair mechanism for DNA double-strand breaks throughout the cell cycle. DNA-PK is the master regulator of this process.

The NHEJ Pathway Steps:

-

DSB Recognition: A DNA double-strand break is detected by the Ku70/80 heterodimer, which rapidly binds to the broken DNA ends.

-

DNA-PK Holoenzyme Assembly: The Ku heterodimer recruits the large catalytic subunit, DNA-PKcs, to the site of damage, forming the active DNA-PK holoenzyme.

-

Kinase Activation and Autophosphorylation: The assembly on DNA activates the kinase function of DNA-PKcs. A crucial step is the autophosphorylation of DNA-PKcs at multiple sites, including the highly characterized Ser2056 cluster. This phosphorylation event is believed to induce a conformational change that opens up the DNA ends for processing and subsequent ligation.

-

End Processing and Ligation: The activated complex recruits and phosphorylates other downstream factors, such as Artemis for DNA end processing and the XRCC4-Ligase IV complex, which performs the final ligation step to rejoin the broken strands.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the DNA-PKcs kinase domain. This action directly blocks the phosphorylation of downstream targets and, critically, prevents the autophosphorylation required for the repair process to proceed. The pathway is halted, leaving the DNA break unrepaired.

Caption: Canonical NHEJ Pathway and the inhibitory action of this compound.

Quantitative Data: Potency of DNA-PK Inhibitors

While specific IC50 values for this compound are not widely published, data from other potent and selective DNA-PK inhibitors demonstrate the high affinity required for effective biological activity. These compounds serve as benchmarks for the potency expected from a clinical candidate.

| Compound Name | Alias | Target | IC50 (in vitro enzyme assay) | Reference |

| AZD7648 | DNA-PK | 0.6 nM | [1][2] | |

| M3814 | Nedisertib, Peposertib | DNA-PK | < 3 nM | [3][4] |

| NU7441 | KU-57788 | DNA-PK | 14 nM | [5] |

| DNA-PK Inhibitor IV | DNA-PK | 400 nM | [6] |

Table 1: Comparative in vitro potency of well-characterized DNA-PK inhibitors.

Experimental Protocols

Characterizing a DNA-PK inhibitor like this compound involves a series of in vitro and cell-based assays to confirm its mechanism, potency, and cellular effects.

Caption: Typical workflow for characterizing a DNA-PK inhibitor.

Protocol 1: In Vitro DNA-PK Kinase Activity Assay

This assay directly measures the ability of the inhibitor to block the kinase activity of purified DNA-PK enzyme.

-

Objective: To determine the in vitro IC50 value of this compound.

-

Principle: A peptide substrate for DNA-PK is incubated with the purified enzyme and [γ-³²P]ATP. The amount of ³²P incorporated into the peptide is proportional to kinase activity.

-

Materials:

-

Purified human DNA-PKcs and Ku70/80

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

Activator DNA (e.g., sheared calf thymus DNA)

-

Kinase assay buffer (50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

This compound (serial dilutions in DMSO)

-

Phosphocellulose paper and wash buffer (75 mM phosphoric acid)

-

Scintillation counter

-

-

Methodology:

-

Prepare a reaction mix containing assay buffer, DNA-PKcs, Ku70/80, peptide substrate, and activator DNA.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mix and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 10 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mix onto phosphocellulose paper.

-

Wash the papers three times in phosphoric acid wash buffer to remove unincorporated ATP.

-

Measure the radioactivity on the papers using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

-

Protocol 2: Cellular γH2AX Immunofluorescence Assay

This cell-based assay visualizes DNA double-strand breaks to assess the inhibitor's effect on DNA repair.

-

Objective: To determine if this compound leads to the persistence of DNA DSBs after damage.

-

Principle: The histone variant H2AX is rapidly phosphorylated at Ser139 (forming γH2AX) at the sites of DSBs. These foci can be visualized and quantified using a specific antibody.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

This compound

-

Ionizing radiation source or radiomimetic drug (e.g., Etoposide)

-

Fixative (4% paraformaldehyde) and permeabilization buffer (0.25% Triton X-100)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

-

Nuclear counterstain (DAPI)

-

Fluorescence microscope

-

-

Methodology:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Pre-treat cells with this compound (e.g., at 1 µM) or vehicle control for 1 hour.

-

Induce DNA damage by exposing cells to ionizing radiation (e.g., 2 Gy).

-

Return cells to the incubator for various time points (e.g., 1h, 4h, 24h) to allow for repair.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-γH2AX antibody, followed by the fluorescent secondary antibody and DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus. A significant increase in foci at later time points in the inhibitor-treated group indicates failed DNA repair.

-

Cellular Consequences of DNA-PK Inhibition

The direct inhibition of DNA-PK's catalytic activity triggers a cascade of cellular events, moving from a failure of DNA repair to a decision between cell cycle arrest and cell death. This mechanism is central to the therapeutic strategy of using DNA-PK inhibitors to sensitize cancer cells to treatment.

Caption: Cellular consequences of DNA-PK inhibition.

Beyond NHEJ: Broader Roles of DNA-PK

While its role in DNA repair is the primary therapeutic target, DNA-PK is a pleiotropic kinase involved in other cellular processes. These secondary functions may contribute to the overall effect of inhibitors like this compound.

-

Transcriptional Regulation: DNA-PK can phosphorylate various transcription factors, influencing gene expression.[7]

-

Cell Cycle Progression: It plays a role in regulating cell cycle checkpoints, particularly in response to DNA damage.[7]

-

Metabolism: Recent studies have uncovered a role for DNA-PK in regulating glycolysis in cancer cells, suggesting that its inhibition could also have metabolic effects.[8]

-

T-Cell Function: DNA-PKcs is important for T-cell activation and function, a consideration for combination therapies involving immunotherapy.[9]

Conclusion

This compound is a potent inhibitor of DNA-PKcs, targeting the core of the Non-Homologous End Joining pathway. Its mechanism of action is to block the ATP-dependent kinase activity of DNA-PKcs, preventing the autophosphorylation and downstream signaling required to repair DNA double-strand breaks. This leads to an accumulation of cytotoxic DNA lesions, ultimately sensitizing cancer cells to radiotherapy and chemotherapy. The technical protocols and comparative data provided in this guide offer a framework for the preclinical evaluation and understanding of this important class of targeted cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. NU 7441 [bio-gems.com]

- 9. medkoo.com [medkoo.com]

The Discovery and Synthesis of DNA-PK-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of DNA-PK-IN-4, a potent inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. This document details the scientific background, synthesis, biological evaluation, and key experimental protocols related to this compound and its analogs.

Introduction to DNA-PK and Its Role in Cancer Therapy

The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that is a key component of the DNA damage response (DDR). It is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA double-strand breaks (DSBs). This binding event recruits and activates DNA-PKcs, initiating the NHEJ repair pathway.

In many cancers, the DNA repair pathways are dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. Targeting DNA-PK with small molecule inhibitors can disrupt this repair process, leading to the accumulation of lethal DNA damage, particularly in combination with radiotherapy or chemotherapy. This synthetic lethality approach forms the basis for the therapeutic interest in DNA-PK inhibitors.

Discovery of this compound

This compound is a potent and selective inhibitor of DNA-PK, identified as an imidazolinone derivative in patent WO2021209055A1, where it is referred to as compound 27.[1] The discovery of this compound is part of a broader effort to develop novel therapeutics that target the DNA damage response in cancer. The imidazolinone scaffold represents a chemical class with potential for high potency and selectivity against DNA-PK.

Chemical Structure

The chemical structure of this compound is characterized by a core imidazolinone ring system.

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Synthesis of this compound and Analogs

While the specific synthesis protocol for this compound is detailed within the aforementioned patent, a general and representative synthetic route for this class of imidazolinone derivatives can be outlined based on established organic chemistry principles. The synthesis of similar 2,9-disubstituted purine derivatives often involves a multi-step process. A representative synthesis is described below.

Representative Synthesis of a 2,9-Disubstituted Purine Analog

A common strategy for the synthesis of 2,9-disubstituted purine analogs involves the initial construction of a purine core, followed by sequential substitutions at the 2 and 9 positions.

Step 1: Synthesis of the 6-chloropurine intermediate. This can be achieved through the reaction of a suitable starting material, such as hypoxanthine, with a chlorinating agent like phosphorus oxychloride.

Step 2: Substitution at the 6-position. The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a nucleophile, such as morpholine, to introduce the desired substituent.[2]

Step 3: Substitution at the 2-position. Introduction of a substituent at the 2-position can be accomplished through various cross-coupling reactions, such as a Suzuki or Stille coupling, with an appropriate boronic acid or organotin reagent.

Step 4: N9-alkylation or arylation. The final step involves the alkylation or arylation of the purine nitrogen at the 9-position, often using an appropriate halide under basic conditions.[2]

Biological Activity and Quantitative Data

The potency and selectivity of DNA-PK inhibitors are critical for their therapeutic potential. These are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Below is a table summarizing the IC50 values for several known DNA-PK inhibitors to provide a comparative landscape.

| Inhibitor Name | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Reference(s) |

| Nedisertib (M3814) | <3 | >1000 | >1000 | >1000 | >1000 | [3][4] |

| AZD7648 | 0.6 | >100,000 | >100,000 | >100,000 | >100,000 | [3][5] |

| KU-57788 (NU7441) | 14 | 5,000 | 1,700 | - | - | [4] |

| NU7026 | 230 | 13,000 | - | Inactive | Inactive | [4][5] |

| CC-115 | 13 | - | 21 | - | - | [3][4] |

| PI-103 | 2 | 8 | 20 | - | - | [4] |

| PIK-75 | 2 | 5.8 | - | - | - | [3] |

| Compound 401 | 280 | - | 5,300 | - | - | [5] |

| LTURM34 | 34 | >5,800 | - | - | - | [5] |

| BAY-8400 | 81 | - | - | - | - | [3] |

| ZL-2201 | 1 | - | - | - | - | [3] |

| AMA-37 | 270 | 32,000 | - | - | - | [3] |

| DNA-PK Inhibitor IV | 1,700 | - | - | - | - | [] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of DNA-PK inhibitors.

Biochemical Assay for DNA-PK Inhibition (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by DNA-PK. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA, and 2.5 µg/mL sonicated calf thymus DNA).

-

Prepare a stock solution of the biotinylated peptide substrate.

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound dilutions.

-

Add the DNA-PK enzyme to each well.

-

Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

Cell-Based Assay for DNA-PK Autophosphorylation (Western Blot)

This assay measures the inhibition of DNA-PKcs autophosphorylation at Serine 2056 in cells, a key marker of its activation.

Principle: Cells are treated with a DNA-damaging agent to induce DNA-PK activation. The level of phosphorylated DNA-PKcs (pS2056) is then quantified by Western blotting using a phospho-specific antibody.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the DNA-PK inhibitor for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-DNA-PKcs signal to a loading control (e.g., total DNA-PKcs or β-actin).

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.[11]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this compound's discovery and mechanism of action.

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Caption: The DNA-PK signaling cascade in the Non-Homologous End Joining (NHEJ) pathway.

Experimental Workflow for DNA-PK Inhibitor Discovery and Characterization

Caption: A generalized experimental workflow for the discovery and characterization of DNA-PK inhibitors.

Conclusion

This compound represents a promising lead compound in the ongoing effort to develop effective and selective inhibitors of DNA-PK for cancer therapy. This technical guide has provided a detailed overview of its discovery, a representative synthesis, and the key experimental methodologies used to characterize its biological activity. The provided data on other DNA-PK inhibitors offers a valuable context for evaluating the potency and selectivity of new chemical entities. Further preclinical and clinical development of DNA-PK inhibitors like this compound will be crucial in realizing their full therapeutic potential in combination with existing cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Function of DNA-PK-IN-4: A Technical Guide to a Novel DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA-PK-IN-4, a potent and novel inhibitor of the DNA-dependent protein kinase (DNA-PK). While specific quantitative data for this compound remains proprietary, this document will detail its known characteristics and provide context through comparative data from other well-characterized DNA-PK inhibitors. We will delve into the critical role of DNA-PK in cellular processes, the mechanism of action of its inhibitors, and the experimental protocols used to evaluate their efficacy.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3][4] DSBs are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and various chemotherapeutic agents. The DNA-PK holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[5] By inhibiting DNA-PKcs, compounds like this compound can prevent the repair of DSBs, leading to the accumulation of DNA damage and subsequently inducing apoptosis in cancer cells. This mechanism makes DNA-PK inhibitors promising therapeutic agents, particularly in combination with radiation or chemotherapy.[6][7]

This compound is an imidazolinone derivative identified as a potent inhibitor of DNA-PK.[8][9] It specifically targets the catalytic activity of DNA-PKcs, thereby disrupting the NHEJ pathway and enhancing the cytotoxic effects of DNA-damaging agents.[8]

Quantitative Analysis of DNA-PK Inhibitors

While specific biochemical and cellular potency data for this compound are not publicly available, the following tables summarize the quantitative data for other well-established and clinically relevant DNA-PK inhibitors to provide a comparative context for researchers.

Table 1: In Vitro Potency of Representative DNA-PK Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions |

| NU7441 | DNA-PK | 14 | Cell-free kinase assay. |

| M3814 (Peposertib) | DNA-PK | <3 | Cell-free kinase assay. |

| AZD7648 | DNA-PK | 0.6 | Biochemical enzyme assay.[10] |

Table 2: Cellular Activity of Representative DNA-PK Inhibitors

| Compound | Cell Line | Cellular Endpoint | IC50 (nM) | Notes |

| NU7441 | H1299 | Radiosensitization (0.3 µM) | N/A | Causes G2/M arrest and enhances cellular senescence.[11] |

| M3814 (Peposertib) | A549, H460, H1703 | Chemosensitization with paclitaxel and etoposide | Not specified | Potentiates anti-tumor effects and induces senescence.[6] |

| AZD7648 | MC38 | Inhibition of DNA-PK target phosphorylation | 91 | Inhibits autophosphorylation at Ser2056 following IR.[12] |

| AZD7648 | Soft-tissue sarcoma cells | Radiosensitization (6GY) | 3 µM (used concentration) | Significantly decreases clonogenic survival and increases apoptosis.[13] |

Signaling Pathways and Mechanism of Action

The primary function of this compound and other inhibitors of its class is the disruption of the Non-Homologous End Joining (NHEJ) pathway.

The Non-Homologous End Joining (NHEJ) Pathway

Caption: The Non-Homologous End Joining (NHEJ) DNA repair pathway.

Mechanism of Inhibition by this compound

This compound acts as an ATP-competitive inhibitor of the DNA-PKcs kinase domain. By blocking the binding of ATP, it prevents the phosphorylation of downstream targets, thereby halting the NHEJ pathway.

Caption: ATP-competitive inhibition of DNA-PKcs by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of DNA-PK inhibitors.

In Vitro DNA-PK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.

Materials:

-

Purified human DNA-PK enzyme

-

Biotinylated peptide substrate (e.g., p53-derived peptide)

-

Kinase reaction buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

This compound or other test compounds

-

Streptavidin-coated plates or membranes

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, combine the purified DNA-PK enzyme, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a solution such as 30% acetic acid.

-

Transfer the reaction mixture to a streptavidin-coated plate or membrane to capture the biotinylated peptide substrate.

-

Wash the plate/membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value.

Cellular Assay for DNA-PK Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block DNA-PK activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

This compound or other test compounds

-

DNA-damaging agent (e.g., etoposide, ionizing radiation)

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating with a DNA-damaging agent.

-

After a defined incubation period, lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the level of protein phosphorylation relative to total protein and controls.

Clonogenic Survival Assay

This assay evaluates the ability of a DNA-PK inhibitor to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.

Materials:

-

Cancer cell line

-

This compound or other test compounds

-

DNA-damaging agent (e.g., ionizing radiation)

-

Crystal violet staining solution

Procedure:

-

Plate cells at a low density in multi-well plates.

-

Treat the cells with the test compound, the DNA-damaging agent, or a combination of both.

-

Incubate the cells for 10-14 days to allow for colony formation.

-

Fix the colonies with a solution like methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Experimental and Logical Workflows

Workflow for Evaluating DNA-PK Inhibitor Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of a DNA-PK inhibitor.

Conclusion

This compound represents a promising new tool for researchers in oncology and drug development. As a potent inhibitor of DNA-PK, it holds the potential to significantly enhance the efficacy of existing cancer therapies that rely on the induction of DNA double-strand breaks. While further studies are needed to fully elucidate its specific pharmacological properties, the information and methodologies presented in this guide provide a solid foundation for its investigation and for the broader field of DNA-PK inhibition. The continued exploration of compounds like this compound will be crucial in developing novel and more effective cancer treatments.

References

- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-homologous DNA end joining in normal and cancer cells and its dependence on break structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. biorxiv.org [biorxiv.org]

- 6. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. targetmol.cn [targetmol.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

DNA-PK-IN-4 as a DNA Repair Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNA-dependent protein kinase (DNA-PK) as a therapeutic target in cancer and the role of its inhibitors in modulating the DNA damage response. While focusing on the emergent inhibitor DNA-PK-IN-4, this document also provides a broader context of DNA-PK inhibition, including data on other well-characterized inhibitors, to offer a comparative landscape for researchers.

Introduction to DNA-PK and its Role in DNA Repair

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs). DSBs are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and various chemotherapeutic agents. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.

The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80. The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment of DNA-PKcs, which then phosphorylates a range of downstream targets, including itself, to facilitate the processing and ligation of the DNA ends. By inhibiting the kinase activity of DNA-PKcs, the NHEJ pathway can be effectively blocked, leading to an accumulation of unrepaired DSBs and subsequent cell death, particularly in cancer cells that are often more reliant on this repair pathway.

This compound: An Emerging Imidazolinone-based Inhibitor

This compound is a novel and potent inhibitor of DNA-PK.[1] It belongs to the imidazolinone class of chemical compounds.[1] The primary mechanism of action of this compound is the inhibition of the catalytic activity of DNA-PKcs.[1] By doing so, it significantly impairs the DNA repair capacity of tumor cells, which can lead to the induction of apoptosis.[1]

Detailed quantitative data and specific experimental protocols for this compound are primarily contained within the patent WO2021209055A1.[1] As this document is not publicly available in its entirety, a comprehensive summary of its specific inhibitory constants and detailed experimental procedures cannot be provided at this time. However, the available information identifies it as a promising candidate for cancer research.[1]

Quantitative Data for Selected DNA-PK Inhibitors

To provide a comparative context for the potency of DNA-PK inhibitors, the following table summarizes publicly available data for several well-characterized compounds.

| Inhibitor | IC50 (DNA-PK) | Other Kinases Inhibited (IC50) | Cell-based Potency | Reference |

| DNA-PK Inhibitor IV | 400 nM | p110β (2.8 nM), p110δ (5.1 nM), p110γ (37 nM) | Enhances radiation-induced cytotoxicity in HCT116 cells at 100 µM | [2] |

| NU7026 | 0.23 µM | --- | --- | [3] |

| AZD7648 | 0.6 nM | Highly selective against 396 other kinases | Efficient sensitizer of radiation- and doxorubicin-induced DNA damage | [4][5] |

| CC-115 | 13 nM | mTOR (21 nM) | Inhibits PC-3 cell proliferation with an IC50 of 138 nM | [3] |

| KU-0060648 | 8.6 nM | PI3Kα (4 nM), PI3Kβ (0.5 nM), PI3Kδ (0.1 nM) | --- | [3] |

| Compound 401 | 0.28 µM | mTOR (5.3 µM) | --- | [3] |

| LTURM34 | 0.034 µM | 170-fold more selective for DNA-PK over PI3K | --- | [3] |

| BAY-8400 | 81 nM | --- | Orally active, enhances radiotherapeutic efficacy in xenografts | [3] |

| ZL-2201 | 1 nM | --- | Potent DNA-PK inhibitor | [3] |

| AMA-37 | 0.27 µM | p110α (32 µM), p110β (3.7 µM), p110γ (22 µM) | ATP-competitive | [3] |

| PIK-75 | 2 nM | p110α (5.8 nM), p110γ (76 nM) | Induces apoptosis | [3] |

Methodologies: Experimental Protocols

General DNA-PK Kinase Assay Protocol

This protocol describes a general method for assessing the in vitro activity of DNA-PK and the inhibitory potential of compounds like this compound. This is a representative protocol based on common practices in the field.

Objective: To measure the phosphorylation of a substrate peptide by DNA-PKcs in the presence and absence of an inhibitor.

Materials:

-

Purified recombinant human DNA-PKcs and Ku70/80 proteins.

-

Double-stranded DNA (dsDNA) activator (e.g., calf thymus DNA).

-

DNA-PK peptide substrate (e.g., a p53-derived peptide).

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

ATP solution.

-

Phosphocellulose paper or other capture membrane.

-

Wash buffers (e.g., phosphoric acid).

-

Scintillation counter or other appropriate detection instrument.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the kinase reaction buffer, dsDNA activator, and the DNA-PK peptide substrate.

-

Enzyme Addition: Add the purified DNA-PKcs and Ku70/80 proteins to the reaction mixture.

-

Inhibitor Incubation: Add the test inhibitor at a range of concentrations (and a vehicle control, e.g., DMSO). Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (containing [γ-³²P]ATP if using the radioactive method).

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Washing: Wash the phosphocellulose membranes extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Detection: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter. For non-radioactive methods, use an appropriate detection system (e.g., luminescence-based ADP detection).

-

Data Analysis: Plot the kinase activity as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Pathways and Processes

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Caption: The DNA-PK signaling pathway in NHEJ and the point of inhibition by this compound.

Experimental Workflow for a DNA-PK Kinase Assay

Caption: A generalized workflow for determining the IC50 of a DNA-PK inhibitor.

Logical Relationship of DNA-PK Inhibition

Caption: The logical cascade from DNA-PK inhibition to the induction of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interpriseusa.com [interpriseusa.com]

- 3. abmole.com [abmole.com]

- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of DNA-PK-IN-4 in Non-Homologous End Joining

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The repair of DNA double-strand breaks (DSBs) is paramount for maintaining genomic integrity. In human cells, the predominant pathway for repairing these lesions is Non-Homologous End Joining (NHEJ). Central to this process is the DNA-dependent protein kinase (DNA-PK), a holoenzyme whose catalytic subunit (DNA-PKcs) is a critical regulator of the repair cascade. Inhibition of DNA-PK presents a compelling therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents. DNA-PK-IN-4 is a potent, specific inhibitor of DNA-PKcs.[1][2] This technical guide provides a detailed overview of the NHEJ pathway, the pivotal role of DNA-PK, and the mechanism by which inhibitors like this compound disrupt this process. It includes quantitative data on various DNA-PK inhibitors and detailed protocols for key experimental assays used to validate their activity.

The Non-Homologous End Joining (NHEJ) Pathway and the Central Role of DNA-PK

NHEJ is a multi-step process that directly ligates broken DNA ends without the need for a homologous template, making it active throughout the cell cycle.[3] The DNA-PK holoenzyme is an essential component, acting as the master regulator and scaffold for the pathway.

The key steps involving DNA-PK are:

-

DSB Recognition and Ku Recruitment: Following a DSB, the ring-shaped Ku70/80 heterodimer rapidly binds to the broken DNA ends, protecting them from degradation and serving as a docking platform for other NHEJ factors.[3]

-

DNA-PKcs Recruitment and Kinase Activation: The DNA-PK catalytic subunit (DNA-PKcs) is recruited to the Ku-bound DNA ends. This assembly forms the active DNA-PK holoenzyme and stimulates the serine/threonine kinase activity of DNA-PKcs.[3][4]

-

Synapsis and End Processing: DNA-PK facilitates the bridging of the two DNA ends (synapsis). Its kinase activity is crucial for phosphorylating itself (autophosphorylation) at sites like Ser2056 and other downstream targets, such as the nuclease Artemis.[5] Phosphorylation activates Artemis, enabling it to process and clean non-ligatable DNA ends.[5]

-

Recruitment of Ligation Complex and Repair: Autophosphorylation is thought to induce a conformational change in DNA-PKcs, leading to its dissociation and allowing the recruitment of the XRCC4-DNA Ligase IV complex, which performs the final ligation step to restore the DNA backbone.[3]

This compound: A Potent Inhibitor of the NHEJ Pathway

This compound is an imidazolinone derivative identified as a potent inhibitor of DNA-PK.[1][2] It acts by specifically targeting the catalytic activity of the DNA-PKcs subunit.[1] By blocking the kinase function of DNA-PKcs, this compound prevents the crucial phosphorylation events required for the progression of NHEJ, including autophosphorylation and the activation of downstream factors. This leads to an accumulation of unrepaired DSBs, ultimately triggering cellular apoptosis, a mechanism with significant therapeutic potential in oncology.[1]

While detailed, peer-reviewed quantitative data for this compound is not yet widely available, its characterization as a potent inhibitor places it within a class of molecules that have demonstrated significant biological effects. The table below provides context by summarizing the inhibitory concentrations (IC50) of other well-characterized DNA-PK inhibitors.

Quantitative Data for Selected DNA-PK Inhibitors

| Inhibitor | Target(s) | In Vitro IC50 (DNA-PK) | Cellular IC50 (pS2056) | Reference(s) |

| M3814 (Peposertib) | DNA-PK | <3 nM - 46 nM | 91.3 nM | [5][6] |

| NU7441 | DNA-PK, mTOR | 14 nM | ~300 nM | [4] |

| AZD7648 | DNA-PK | 0.6 nM | Not Reported | [7] |

| NU7026 | DNA-PK, PI3K | 0.23 µM | Not Reported | |

| CC-115 | DNA-PK, mTOR | 13 nM | Not Reported |

Note: Data is compiled from various sources and assay conditions may differ. This table is for comparative purposes only.

Experimental Protocols for Assessing DNA-PK Inhibition

Validating the efficacy of a DNA-PK inhibitor like this compound requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular pathway modulation and finally to functional outcomes. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA-PKcs by quantifying the amount of ADP produced from ATP during the phosphorylation of a specific peptide substrate.

Methodology (Based on ADP-Glo™ Kinase Assay[8][9])

-

Reagent Preparation:

-

Prepare DNA-PK Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.

-

Prepare a solution of purified, active DNA-PK enzyme (e.g., 10 units/reaction) in kinase buffer.

-

Prepare a substrate/ATP mix containing a specific DNA-PK peptide substrate (e.g., 0.2µg/µl) and ATP (e.g., 150µM) in kinase buffer.

-

Prepare serial dilutions of this compound in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the inhibitor dilution (or vehicle control).

-

Add 2.5 µL of the DNA-PK enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot the inhibition percentage against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular NHEJ Assay (Host Cell Reactivation)

This assay measures the efficiency of the entire NHEJ pathway in living cells. It relies on the cell's ability to repair and re-circularize a linearized plasmid carrying a reporter gene (e.g., GFP or Luciferase).

-

Cell Culture and Plasmid Preparation:

-

Culture cells (e.g., H460 lung cancer cells) in 24-well plates to ~80% confluency.

-

Prepare two plasmids: one experimental plasmid with a reporter gene (e.g., pEGFP-N1) and one control plasmid with a different reporter (e.g., pDsRed-Express) to normalize for transfection efficiency.

-

Linearize the experimental plasmid with a restriction enzyme (e.g., EcoRI) to create a DSB. Purify the linearized DNA.

-

-

Inhibitor Treatment and Transfection:

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Co-transfect the cells with a fixed amount of linearized experimental plasmid and circular control plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing the same concentrations of this compound.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-48 hours to allow for plasmid repair and reporter gene expression.

-

Analyze reporter expression. For fluorescent reporters, capture images using a fluorescence microscope and count the number of positive cells for each color. For luciferase, lyse the cells and perform a dual-luciferase assay.

-

-

Data Analysis:

-

Calculate the NHEJ efficiency by normalizing the number of experimental reporter-positive cells to the number of control reporter-positive cells.

-

Express the results as a percentage of the NHEJ efficiency observed in the vehicle-treated control cells.

-

Protocol 3: Western Blot for DNA-PKcs Autophosphorylation (pS2056)

This assay provides direct evidence of target engagement within the cell by measuring the level of DNA-PKcs autophosphorylation at Serine 2056, a key marker of its activation in response to DNA damage.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., HCT116) to ~90% confluency.

-

Pre-treat cells with this compound for 1 hour.

-

Induce DSBs by treating with a DNA-damaging agent (e.g., 10 µM etoposide or 2-10 Gy ionizing radiation) for a short period (e.g., 15-60 minutes).

-

Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates (20-30 µg) on a low-percentage (e.g., 6%) SDS-PAGE gel to resolve the high-molecular-weight DNA-PKcs (~469 kDa).

-

Transfer the proteins to a PVDF membrane using a wet transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin or α-Actinin) to ensure equal loading.

-

Protocol 4: Cell Viability Assay

This assay determines the functional consequence of inhibiting NHEJ, typically by measuring the ability of an inhibitor to enhance the cytotoxicity of a DNA-damaging agent (chemo- or radiosensitization).

Methodology (Based on MTT/XTT Assay)

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with serial dilutions of this compound alone, a DNA-damaging agent (e.g., etoposide) alone, or a combination of both. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well.

-

Incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the salt to a colored formazan product.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot viability against drug concentration to generate dose-response curves and calculate IC50 values for each treatment condition.

-

Synergy between the inhibitor and the DNA-damaging agent can be calculated using models such as the Chou-Talalay method.

-

Conclusion

DNA-PK is an indispensable component of the Non-Homologous End Joining pathway, representing a high-value target for therapeutic intervention. Potent and specific inhibitors, such as this compound, block the kinase activity of DNA-PKcs, leading to the failure of DSB repair and subsequent cell death. While specific data on this compound remains emerging, the established methodologies outlined in this guide provide a robust framework for its characterization and for the broader investigation of DNA-PK inhibition. The continued development of these inhibitors holds significant promise for enhancing the efficacy of existing cancer therapies and for providing new tools to dissect the complexities of DNA repair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. DNA-PK Kinase Enzyme System [worldwide.promega.com]

- 10. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Early Research on DNA-PK Inhibitor Efficacy: A Technical Guide

Disclaimer: As of late 2025, detailed, publicly available, peer-reviewed research data specifically on the efficacy of "DNA-PK-IN-4" (identified as compound 27 from patent WO2021209055A1) is limited. This guide, therefore, provides a comprehensive overview of the methodologies and data presentation typical for early-stage research on DNA-dependent protein kinase (DNA-PK) inhibitors, using publicly available data from other well-characterized inhibitors as illustrative examples. The experimental protocols and data herein are representative of the field and intended to guide research and development professionals.

Introduction to DNA-PK as a Therapeutic Target

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage.[1] It is a key component of the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[2][3] In many cancer cells, there is an over-reliance on the NHEJ pathway for survival due to rapid proliferation and the cytotoxic effects of cancer therapies like radiation and certain chemotherapies, which induce DSBs.[2][4]

Inhibiting the catalytic subunit of DNA-PK (DNA-PKcs) can prevent the repair of these breaks, leading to the accumulation of lethal DNA damage and ultimately, cancer cell death.[3][5] This makes DNA-PK a compelling target for cancer therapy, particularly in combination with DNA-damaging agents.[2][3][6][7] Early research on novel DNA-PK inhibitors, such as this compound, focuses on quantifying their potency, selectivity, and cellular effects to establish a foundation for further preclinical and clinical development.

Quantitative Efficacy Data of Representative DNA-PK Inhibitors

The following tables summarize key quantitative data for several representative DNA-PK inhibitors from early-stage research. This data is crucial for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Kinase Inhibition This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against the DNA-PK enzyme and other related kinases to assess potency and selectivity.

| Compound | DNA-PK IC50 (nM) | PI3K IC50 (µM) | mTOR IC50 (nM) | ATM IC50 (nM) | Reference |

| NU7441 | 14 | 5 | - | - | [5] |

| M3814 (Peposertib) | Potent Inhibition | - | - | - | [3] |

| DA-143 | 2.5 | 0.106 | 280 | 6594 | |

| Compound 31t | Potent Inhibition | - | - | - | [7] |

Table 2: Cellular Activity of DNA-PK Inhibitors This table showcases the effects of inhibitors in cellular assays, often measuring the potentiation of radiation or chemotherapy.

| Compound | Cell Line | Assay Type | Effect | Reference |

| M3814 | Various Cancer Cell Lines | Radiosensitization | Potently sensitizes cells to ionizing radiation | [3] |

| M3814 | Pancreatic Cancer Cells | Clonogenic Survival | Potent radiosensitizer | [2] |

| NU7441 | NSCLC Cells | Proliferation Assay (in combo) | Synergistically suppressed proliferation with osimertinib | [5] |

| V008-1080 | 786-O RCC Cells | Cell Viability (IC50) | 74.84 µM | [8] |

| M769-1095 | 786-O RCC Cells | Cell Viability (IC50) | 30.71 µM | [8] |

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of early research findings. Below are outlines of common experimental protocols used to evaluate DNA-PK inhibitors.

In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DNA-PK.

-

Objective: To determine the IC50 value of an inhibitor against purified DNA-PK.

-

Principle: A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a specific peptide substrate by the DNA-PK enzyme complex (DNA-PKcs and Ku70/80) in the presence of DNA.

-

General Protocol:

-

The DNA-PK enzyme, a peptide substrate (often derived from p53), and the inhibitor at various concentrations are pre-incubated.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP and DNA.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The reaction products are spotted onto a phosphocellulose filter paper, which binds the phosphorylated peptide.

-

The filter is washed to remove unincorporated [γ-³²P]ATP.

-

The amount of radioactivity on the filter, corresponding to the phosphorylated peptide, is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Western Blot for DNA-PK Autophosphorylation

This cellular assay confirms that the inhibitor can block DNA-PK activity within a cell.

-

Objective: To assess the inhibition of DNA-PK autophosphorylation (e.g., at Ser2056) in cells treated with a DNA-damaging agent.

-

Principle: DNA damage induces the activation of DNA-PK, leading to its autophosphorylation. An effective inhibitor will block this phosphorylation event.

-

General Protocol:

-

Culture cancer cells to a suitable confluency.

-

Pre-treat the cells with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1 hour).

-

Induce DNA double-strand breaks, typically by treating with ionizing radiation (IR) or a radiomimetic drug like etoposide.

-

After a short incubation period, lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., pS2056) and a primary antibody for total DNA-PKcs as a loading control.

-

Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A reduction in the pS2056 signal relative to the total DNA-PKcs indicates inhibition.

-

Clonogenic Survival Assay

This is a gold-standard in vitro assay to measure the ability of a compound to sensitize cancer cells to radiation.

-

Objective: To determine if a DNA-PK inhibitor can enhance the cell-killing effects of ionizing radiation.

-

Principle: This assay measures the ability of single cells to proliferate and form colonies after treatment. A radiosensitizer will reduce the number of surviving colonies at a given dose of radiation compared to radiation alone.

-

General Protocol:

-

Plate cells at a low density in multi-well plates and allow them to attach.

-

Treat the cells with the DNA-PK inhibitor or vehicle control for a defined period.

-

Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

Remove the drug-containing media and replace it with fresh media.

-

Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment condition and plot the data to generate radiation survival curves.

-

Visualizing Pathways and Workflows

Diagrams are crucial for understanding the complex biological and experimental processes involved in DNA-PK inhibitor research.

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the early-stage evaluation of a novel DNA-PK inhibitor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase Ia/Ib trial of the DNA-dependent protein kinase inhibitor (DNA-PKi) M3814 in combination with radiotherapy in patients with advanced solid tumors. - ASCO [asco.org]

- 7. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DNA-PK-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DNA-PK inhibitors, with a specific focus on the compound identified as DNA-PK-IN-4, in cell culture experiments. Due to ambiguity in the nomenclature, this document addresses the two likely candidates for "this compound" and provides a generalized protocol applicable to DNA-PK inhibitors.

Introduction to DNA-PK and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4] The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[2][5] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[5] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets, including itself, to facilitate the repair process.[2][5]

In many cancer cells, the DNA damage response pathways are often dysregulated, and tumors can become reliant on pathways like NHEJ for survival, especially after treatment with radiation or certain chemotherapies that induce DSBs.[3] Therefore, inhibiting DNA-PK is a promising therapeutic strategy to enhance the efficacy of these cancer treatments by preventing cancer cells from repairing the induced DNA damage.[1]

Identifying "this compound"

The designation "this compound" is not uniquely assigned to a single, well-characterized chemical entity in publicly available scientific literature. However, commercial suppliers list two distinct compounds under similar names. Researchers should verify the specific compound they are using by its CAS number.

-

This compound: An imidazolinone derivative with limited public data, primarily referenced from a patent.[6][7]

-

DNA-PK Inhibitor IV: A more characterized compound, also known as 2-hydroxy-4-(4-morpholinyl)-benzaldehyde.[8][9][10]

Quantitative Data Summary

The following table summarizes the available quantitative data for the two potential "this compound" compounds.

| Property | This compound | DNA-PK Inhibitor IV |

| Chemical Name | Imidazolinone derivative[6][7] | 2-hydroxy-4-(4-morpholinyl)-benzaldehyde[9] |

| CAS Number | 2722645-10-3[7] | 70362-07-1[10] |

| Molecular Formula | C20H20N4O3[7] | C11H13NO3[9] |

| Molecular Weight | 396.44 g/mol [7] | 207.23 g/mol [9] |

| IC50 (DNA-PK) | Not specified in public literature. Described as a "potent inhibitor".[6][7] | 400 nM (for phosphorylation of a p53 peptide substrate)[8][10]. One source reports 1.7 µM[]. |

| Other Kinase Inhibition | Not specified in public literature. | Inhibits PI3K isoforms p110β (IC50 = 2.8 nM), p110δ (IC50 = 5.1 nM), and p110γ (IC50 = 37 nM). Does not significantly inhibit p110α, class II PI3Ks, PI4Kβ, ATM, ATR, mTOR, CK2, or GRK2 at concentrations up to 50 µM.[10] |

| Reported Cellular Activity | Inhibits DNA-PKcs activity, reduces tumor DNA repair, and induces apoptosis.[6] | Enhances radiation-induced cytotoxicity in HCT116 cells at 100 µM.[10] |

Signaling Pathway and Experimental Workflow

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

DNA-PK is a central player in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the recognition of the break, followed by a cascade of protein recruitment and enzymatic activities, culminating in the ligation of the broken DNA ends.

Caption: DNA-PK's role in the NHEJ pathway and the inhibitory action of this compound.

Experimental Workflow: Radiosensitization Assay

A common application for DNA-PK inhibitors is to assess their ability to sensitize cancer cells to ionizing radiation. The following workflow outlines a typical experiment.

Caption: A typical workflow for a radiosensitization experiment using a DNA-PK inhibitor.

Detailed Experimental Protocols

The following protocols are generalized for the use of a DNA-PK inhibitor in cell culture. Researchers should optimize concentrations and incubation times for their specific cell line and experimental setup.

Reagent Preparation

-

DNA-PK Inhibitor Stock Solution:

-

Based on the supplier's instructions, dissolve the DNA-PK inhibitor (e.g., DNA-PK Inhibitor IV) in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Cell Culture Medium:

-

Use the appropriate complete growth medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Protocol for a Radiosensitization Cell Viability Assay

This protocol is designed to assess the ability of a DNA-PK inhibitor to enhance the cytotoxic effects of ionizing radiation.

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells per well).

-

Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a series of dilutions of the DNA-PK inhibitor in complete cell culture medium. A typical starting concentration range for a potent inhibitor would be 0.1 µM to 10 µM. For "DNA-PK Inhibitor IV," a higher concentration up to 100 µM might be necessary based on available data.[10]

-

Include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated wells).

-

Carefully remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle.

-

Incubate the plates for 1-2 hours.

-

-

Irradiation:

-

Expose the plates to the desired dose of ionizing radiation (e.g., 2, 4, 6, or 8 Gray) using a calibrated irradiator.

-

Have a corresponding set of plates that are not irradiated to serve as a baseline for inhibitor toxicity.

-

-

Post-Irradiation Incubation:

-

Return the plates to the incubator and incubate for a period that allows for the effects of the treatment to manifest, typically 24 to 72 hours.

-

-

Cell Viability Assessment:

-

Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet staining.

-

Follow the manufacturer's protocol for the chosen assay.

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated, non-irradiated control cells.

-

Plot the cell viability against the inhibitor concentration for both irradiated and non-irradiated conditions to determine the radiosensitizing effect.

-

Western Blot Analysis of DNA Damage Markers

This protocol can be used to assess the molecular effects of DNA-PK inhibition on the DNA damage response.

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the DNA-PK inhibitor and/or radiation as described in the radiosensitization protocol.

-

-

Cell Lysis:

-

At desired time points after treatment (e.g., 1, 6, 24 hours), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against a DNA damage marker, such as phospho-Histone H2A.X (Ser139), also known as γH2AX, overnight at 4°C. Also, probe for total DNA-PKcs and phospho-DNA-PKcs (Ser2056) to confirm target engagement.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Key Considerations and Applications

-

Solubility and Stability: Ensure the DNA-PK inhibitor is fully dissolved in the stock solution and diluted appropriately in the culture medium. Some compounds may have limited solubility in aqueous solutions.

-

Cell Line Specificity: The effective concentration of the inhibitor and the degree of radiosensitization can vary significantly between different cell lines. It is essential to perform dose-response experiments for each new cell line.

-

Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. For example, DNA-PK Inhibitor IV is known to inhibit certain PI3K isoforms.[10]

-

Applications:

-

Cancer Research: Investigating the role of DNA repair in cancer cell survival and resistance to therapy.

-

Drug Development: Screening and characterizing new radiosensitizing or chemosensitizing agents.

-

Basic Research: Elucidating the mechanisms of DNA damage response and repair.

-

Gene Editing: The inhibition of NHEJ by DNA-PK inhibitors can be used to enhance the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-mediated gene editing.

-

References

- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural insights into the role of DNA-PK as a master regulator in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. glpbio.com [glpbio.com]

- 9. scbt.com [scbt.com]

- 10. interpriseusa.com [interpriseusa.com]

Application Notes: DNA-PK-IN-4 for Radiosensitization of Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] In the context of cancer therapy, ionizing radiation (IR) induces DSBs, leading to tumor cell death. However, efficient DNA repair mechanisms can lead to radioresistance.[2][3] DNA-PK inhibitors, such as DNA-PK-IN-4, represent a promising strategy to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage, thereby sensitizing tumor cells to lower doses of radiation.[2][4] This document provides an overview of the application of this compound as a radiosensitizer, including its mechanism of action, and detailed protocols for key in vitro experiments. While "this compound" is used here for illustrative purposes, the data and protocols are representative of potent and selective DNA-PK inhibitors like AZD7648, peposertib, and NU7441.[3][5][6]

Mechanism of Action

This compound acts as a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[5] Following radiation-induced DSBs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[1] This forms the active DNA-PK complex, which then autophosphorylates and phosphorylates other downstream targets, including the histone variant H2AX (to form γH2AX), to initiate the NHEJ repair cascade.[7][3][4] By inhibiting the kinase activity of DNA-PKcs, this compound prevents the completion of NHEJ, leading to the persistence of lethal DSBs, cell cycle arrest, and ultimately, apoptotic or catastrophic mitotic cell death.[3][8] This inhibition of DNA repair significantly enhances the cytotoxic effects of ionizing radiation in tumor cells.[2][4]

Signaling Pathway

The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the inhibitory action of this compound.

Caption: DNA-PK in the NHEJ pathway and its inhibition.

Data Presentation

The following tables summarize representative quantitative data for a potent DNA-PK inhibitor, referred to as this compound, in combination with radiation.

Table 1: In Vitro Radiosensitization of Tumor Cell Lines

| Cell Line | Tumor Type | IC50 of this compound (nM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) |

| HCT116 | Colon Carcinoma | 1.5 µM (KU-0060648)[8] | 2 | 1.8 |

| HN4 | Head and Neck Squamous Cell Carcinoma | 0.8 µM (KU-0060648)[8] | 2 | 2.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | N/A | 10 | Dose-dependent increase |

| MC38 | Colon Adenocarcinoma | N/A | 7 | Significant increase in cell death |

SER is calculated from clonogenic survival assays and represents the factor by which the radiation dose can be reduced in the presence of the inhibitor to achieve the same level of cell kill.

Table 2: Pharmacodynamic Effects of this compound in Combination with Radiation

| Assay | Cell Line | Treatment | Endpoint | Result |

| γH2AX Foci | GBM PDX Lines | 300 nM peposertib + IR | Foci count at 24h post-IR | Delayed resolution of foci |

| Cell Cycle | HNSCC lines | KU-0060648 + IR | G2/M arrest | Reversal of G2/M arrest |

| Apoptosis | MC38 | AZD7648 + 7Gy IR | Annexin V staining | Increased apoptotic and necrotic cells |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the radiosensitizing effects of this compound are provided below.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the sensitizing effects of therapeutic agents in vitro.[9]

Caption: Workflow for a clonogenic survival assay.

Protocol:

-

Cell Seeding: Trypsinize and count tumor cells. Seed a predetermined number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates.[10] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified pre-incubation time (e.g., 1-2 hours).

-

Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.[11][12]

-

Colony Formation: After irradiation, wash the cells with PBS and add fresh medium. Incubate the plates for 10-14 days, allowing viable cells to form colonies of at least 50 cells.[9][11]

-

Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 100% methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.[11]

-

Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing 50 or more cells.

-